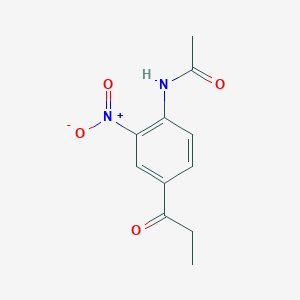

N-(2-nitro-4-propanoylphenyl)acetamide

Description

N-(2-nitro-4-propanoylphenyl)acetamide is a nitro-substituted acetamide derivative characterized by a phenyl ring with a nitro (-NO₂) group at the 2-position and a propanoyl (-COCH₂CH₃) group at the 4-position.

Propriétés

Formule moléculaire |

C11H12N2O4 |

|---|---|

Poids moléculaire |

236.22 g/mol |

Nom IUPAC |

N-(2-nitro-4-propanoylphenyl)acetamide |

InChI |

InChI=1S/C11H12N2O4/c1-3-11(15)8-4-5-9(12-7(2)14)10(6-8)13(16)17/h4-6H,3H2,1-2H3,(H,12,14) |

Clé InChI |

SGUWHSHXLDNMIP-UHFFFAOYSA-N |

SMILES canonique |

CCC(=O)C1=CC(=C(C=C1)NC(=O)C)[N+](=O)[O-] |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

The biological activity of nitro-aromatic acetamides is highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Carcinogenicity and Organ Specificity

Nitro-substituted compounds with heterocyclic rings (e.g., thiazolyl, furyl) exhibit pronounced carcinogenic activity. For example:

- NFTA induced lymphocytic leukemia in 100% of mice at 0.1% dietary dose, with forestomach tumors in 23/25 mice .

- Formic acid 2-[4-(5-nitro-2-furyl)-2-thiazolyl]hydrazide caused stomach squamous cell carcinomas in 21/22 mice and leukemia in 19/22 .

- N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide showed urinary bladder carcinogenicity (31/33 mice) and leukemia (23/33) .

In contrast, N-(2-nitro-4-propanoylphenyl)acetamide lacks direct carcinogenicity data.

Metabolic and Toxicological Considerations

- Nitro Reduction: Nitro groups in aromatic compounds are often metabolically reduced to reactive amines, which can form DNA adducts. This mechanism is implicated in the carcinogenicity of nitro-furyl derivatives .

- The propanoyl group in the target compound may sterically hinder such interactions.

- Heterocyclic vs. Phenyl Rings : Thiazolyl and furyl rings in analogues like NFTA enhance metabolic activation via enzymatic cleavage, whereas phenyl rings (as in the target compound) may exhibit slower bioactivation .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.